Cas no 1343707-83-4 (Methyl 3-[(prop-2-yn-1-yl)amino]benzoate)
![Methyl 3-[(prop-2-yn-1-yl)amino]benzoate structure](https://ja.kuujia.com/scimg/cas/1343707-83-4x500.png)
Methyl 3-[(prop-2-yn-1-yl)amino]benzoate 化学的及び物理的性質
名前と識別子
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- 1343707-83-4
- EN300-4257665
- methyl 3-[(prop-2-yn-1-yl)amino]benzoate
- AKOS013269528
- Methyl 3-[(prop-2-yn-1-yl)amino]benzoate
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- インチ: 1S/C11H11NO2/c1-3-7-12-10-6-4-5-9(8-10)11(13)14-2/h1,4-6,8,12H,7H2,2H3
- InChIKey: ZDPJACPJBUANLD-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC(=C1)NCC#C)=O
計算された属性
- 精确分子量: 189.078978594g/mol
- 同位素质量: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 2.3
Methyl 3-[(prop-2-yn-1-yl)amino]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4257665-10.0g |
methyl 3-[(prop-2-yn-1-yl)amino]benzoate |
1343707-83-4 | 95.0% | 10.0g |
$5897.0 | 2025-03-15 | |
Enamine | EN300-4257665-0.5g |
methyl 3-[(prop-2-yn-1-yl)amino]benzoate |
1343707-83-4 | 95.0% | 0.5g |
$1316.0 | 2025-03-15 | |
Enamine | EN300-4257665-0.1g |
methyl 3-[(prop-2-yn-1-yl)amino]benzoate |
1343707-83-4 | 95.0% | 0.1g |
$1207.0 | 2025-03-15 | |
Enamine | EN300-4257665-2.5g |
methyl 3-[(prop-2-yn-1-yl)amino]benzoate |
1343707-83-4 | 95.0% | 2.5g |
$2688.0 | 2025-03-15 | |
Enamine | EN300-4257665-0.25g |
methyl 3-[(prop-2-yn-1-yl)amino]benzoate |
1343707-83-4 | 95.0% | 0.25g |
$1262.0 | 2025-03-15 | |
Enamine | EN300-4257665-5.0g |
methyl 3-[(prop-2-yn-1-yl)amino]benzoate |
1343707-83-4 | 95.0% | 5.0g |
$3977.0 | 2025-03-15 | |
Enamine | EN300-4257665-1.0g |
methyl 3-[(prop-2-yn-1-yl)amino]benzoate |
1343707-83-4 | 95.0% | 1.0g |
$1371.0 | 2025-03-15 | |
Enamine | EN300-4257665-0.05g |
methyl 3-[(prop-2-yn-1-yl)amino]benzoate |
1343707-83-4 | 95.0% | 0.05g |
$1152.0 | 2025-03-15 |
Methyl 3-[(prop-2-yn-1-yl)amino]benzoate 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Methyl 3-[(prop-2-yn-1-yl)amino]benzoateに関する追加情報
Methyl 3-[(prop-2-yn-1-yl)amino]benzoate (CAS No. 1343707-83-4): A Comprehensive Overview
Methyl 3-[(prop-2-yn-1-yl)amino]benzoate, a compound with the chemical formula C12H11NO2, is a derivative of benzoic acid featuring an amino group and an alkyne substituent. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With a CAS number of 1343707-83-4, it serves as a key intermediate in the synthesis of various pharmacologically relevant molecules.
The structural motif of Methyl 3-[(prop-2-yn-1-yl)amino]benzoate consists of a benzoate backbone substituted with an amino group at the third position and a propargyl group (prop-2-yn-1) at the second position. This configuration imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, enabling diverse chemical modifications that can fine-tune its biological profile.
In recent years, there has been growing interest in exploring the pharmacological potential of Methyl 3-[(prop-2-yn-1-yl)amino]benzoate and its derivatives. The benzoate moiety is well-known for its role in various therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial effects. The propargyl group, on the other hand, introduces a reactive site that can be further functionalized to enhance binding affinity to biological targets.
One of the most compelling aspects of Methyl 3-[(prop-2-yn-1-yl)amino]benzoate is its potential as a precursor in the development of novel therapeutic agents. Researchers have been investigating its derivatives for their ability to modulate various signaling pathways involved in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The alkyne functionality allows for cross-coupling reactions, which are pivotal in constructing complex molecular architectures essential for drug design.
The synthesis of Methyl 3-[(prop-2-yn-1-yl)amino]benzoate typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. The introduction of the propargyl group is often achieved through Sonogashira coupling reactions, which are highly efficient and selective for forming carbon-carbon triple bonds. Similarly, the amino group can be incorporated via nucleophilic substitution or reduction reactions, depending on the desired stereochemistry and reactivity.
The pharmacological evaluation of Methyl 3-[(prop-2-yn-1-ylole)]benzoate has revealed promising results in preclinical studies. Its derivatives have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, some analogs have demonstrated interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
The compound's unique structural features also make it an attractive candidate for developing imaging agents. The combination of a benzoate core with an alkyne substituent allows for facile conjugation with imaging probes such as fluorophores or radionuclides. This has opened up possibilities for non-invasive visualization of biological processes using techniques like fluorescence microscopy or positron emission tomography (PET).
In conclusion, Methyl 3-[(propargylamino)]benzoate (CAS No. 1343707-83-4) is a multifaceted compound with significant potential in pharmaceutical research. Its structural versatility and reactivity make it a valuable building block for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and mechanisms, this compound is poised to play a crucial role in advancing drug discovery efforts.
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